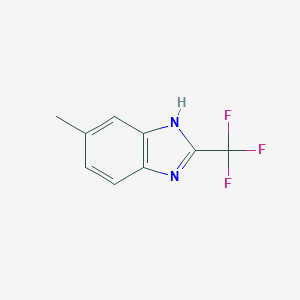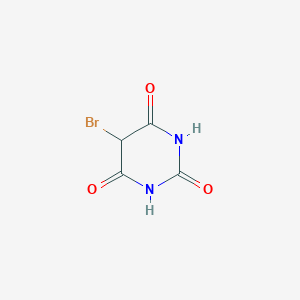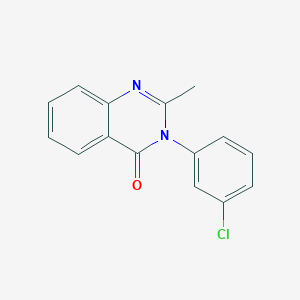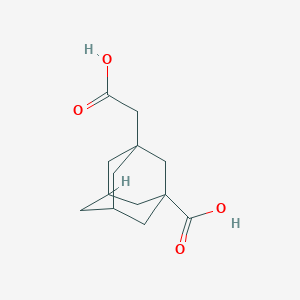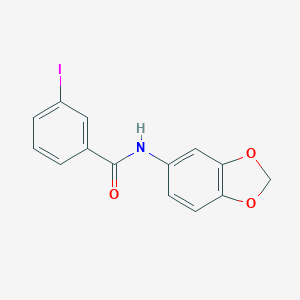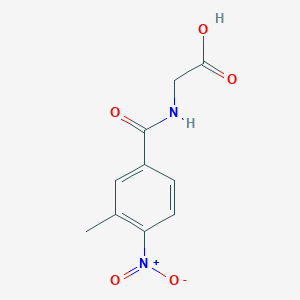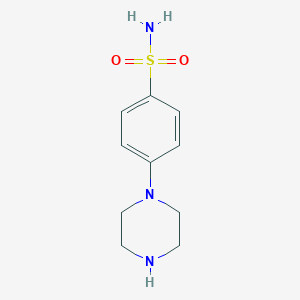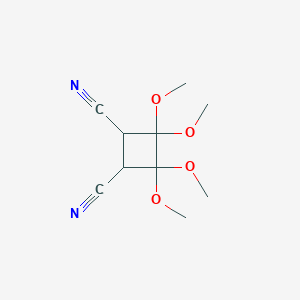
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, also known as TMCBD, is a cyclic compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied extensively for its potential applications in various fields of science, including materials science, organic chemistry, and pharmacology. In materials science, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used to synthesize novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In organic chemistry, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used as a building block for the synthesis of complex molecules with potential pharmaceutical applications. In pharmacology, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied for its potential as an anti-cancer agent and as a modulator of ion channels in the nervous system.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is not fully understood, but it is believed to work through the inhibition of ion channels in the cell membrane. This leads to a decrease in the flow of ions, which can disrupt cellular signaling pathways and ultimately lead to cell death. 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has also been shown to have anti-inflammatory properties, which may contribute to its potential as an anti-cancer agent.
Biochemische Und Physiologische Effekte
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channels, anti-inflammatory activity, and potential anti-cancer activity. However, further research is needed to fully understand the extent of these effects and their potential applications in medicine and other fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is its relative ease of synthesis and high purity yield, making it a viable option for large-scale experiments. However, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is also highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, further research is needed to fully understand the potential limitations of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile in lab experiments and its potential interactions with other chemicals and compounds.
Zukünftige Richtungen
There are numerous future directions for research on 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, including its potential as an anti-cancer agent, its use in the synthesis of novel materials and polymers, and its role in modulating ion channels in the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile and its potential applications in medicine and other fields. Overall, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is a promising compound with a range of potential applications and avenues for future research.
Synthesemethoden
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxy-1,4-dibromobutane with potassium cyanide and subsequent cyclization with sodium methoxide. This method has been optimized to yield high purity 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile with good yields, making it a viable option for large-scale synthesis.
Eigenschaften
CAS-Nummer |
88460-06-4 |
|---|---|
Produktname |
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile |
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
3,3,4,4-tetramethoxycyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H14N2O4/c1-13-9(14-2)7(5-11)8(6-12)10(9,15-3)16-4/h7-8H,1-4H3 |
InChI-Schlüssel |
UEOXSCPTBWUUCO-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
Kanonische SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



